REACTION_CXSMILES
|
[C:1]1(=[O:7])[O:6][C:4](=[O:5])[CH:3]=[CH:2]1.C1(C)C=CC=CC=1.[CH2:15]=[CH:16][C:17]([Cl:19])=[CH2:18]>C1(C)C(C)=CC=CC=1>[Cl:19][CH:17]1[CH:16]=[CH:15][CH:2]2[C:1]([O:6][C:4](=[O:5])[CH:3]2[CH2:18]1)=[O:7]
|
Name
|
|
Quantity
|
156.9 g
|
Type
|
reactant
|
Smiles
|
C1(\C=C/C(=O)O1)=O
|
Name
|
|
Quantity
|
250 mL
|
Type
|
reactant
|
Smiles
|
C1(=CC=CC=C1)C
|
Name
|
|
Quantity
|
150 g
|
Type
|
reactant
|
Smiles
|
C=CC(=C)Cl
|
Name
|
|
Quantity
|
250 mL
|
Type
|
solvent
|
Smiles
|
C=1(C(=CC=CC1)C)C
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
55 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
25 ml of toluene was removed by distillation
|
Type
|
CUSTOM
|
Details
|
to dry the solution
|
Type
|
ADDITION
|
Details
|
was slowly added to the flask
|
Type
|
ADDITION
|
Details
|
The entire addition
|
Type
|
DISTILLATION
|
Details
|
The solution was then distilled
|
Type
|
CUSTOM
|
Details
|
to remove solvents
|
Type
|
DISTILLATION
|
Details
|
The remaining material was distilled at 160-165° C. (1 to 2 mm pressure)
|
Reaction Time |
30 min |
Name
|
|
Type
|
product
|
Smiles
|
ClC1CC2C(C(=O)OC2=O)C=C1
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 85% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |